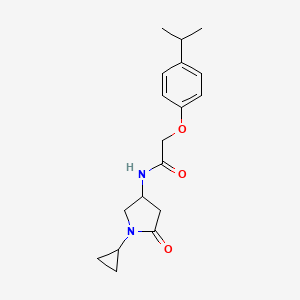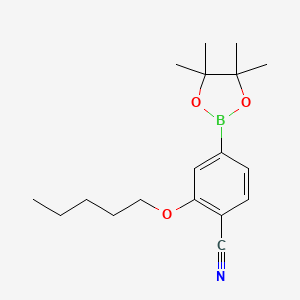
2-Pentyloxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pentyloxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, also known as PTBD, is a boron-containing compound that has gained significant attention in recent years due to its potential applications in scientific research.
Mécanisme D'action
2-Pentyloxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile reacts with hydroxyl radicals through a process called hydroxylation, which results in the formation of a highly fluorescent product. The reaction is highly specific, as 2-Pentyloxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile does not react with other ROS or non-radical species. The fluorescence emission of 2-Pentyloxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is dependent on the concentration of hydroxyl radicals, allowing for quantitative detection and imaging of ROS in living cells.
Biochemical and Physiological Effects:
2-Pentyloxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile has been shown to be non-toxic and biocompatible, making it suitable for use in living cells and tissues. The hydroxylation reaction of 2-Pentyloxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile with hydroxyl radicals does not interfere with cellular function or metabolism, and the fluorescent signal can be detected without affecting cellular viability.
Avantages Et Limitations Des Expériences En Laboratoire
2-Pentyloxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile offers several advantages for lab experiments, including its high selectivity and sensitivity for hydroxyl radicals, its non-toxic and biocompatible nature, and its compatibility with various imaging techniques. However, 2-Pentyloxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile also has some limitations, such as its relatively short fluorescence lifetime and the need for specialized equipment and expertise for its synthesis and application.
Orientations Futures
There are several future directions for 2-Pentyloxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile research, including the development of 2-Pentyloxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile-based probes for other ROS and reactive nitrogen species (RNS), the optimization of 2-Pentyloxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile synthesis and imaging techniques, and the application of 2-Pentyloxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile in in vivo imaging and diagnostics. Additionally, 2-Pentyloxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile may have potential applications in other fields, such as materials science and catalysis, due to its boron-containing structure and unique reactivity.
Méthodes De Synthèse
2-Pentyloxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile can be synthesized through a simple two-step reaction. First, 2-bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is prepared by reacting 2-bromo-4-nitrobenzonitrile with bis(pinacolato)diboron in the presence of a palladium catalyst. In the second step, the resulting intermediate is reacted with pentanol in the presence of a base to yield 2-Pentyloxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile.
Applications De Recherche Scientifique
2-Pentyloxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile has been used in various scientific research applications, including as a fluorescent probe for detecting and imaging reactive oxygen species (ROS) in living cells. ROS are highly reactive molecules that play a critical role in cellular signaling and homeostasis, but their overproduction can lead to oxidative stress and damage to cells and tissues. 2-Pentyloxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile has been shown to selectively react with a specific type of ROS, called hydroxyl radicals, and emit a strong fluorescent signal, making it a valuable tool for studying ROS-related biological processes.
Propriétés
IUPAC Name |
2-pentoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26BNO3/c1-6-7-8-11-21-16-12-15(10-9-14(16)13-20)19-22-17(2,3)18(4,5)23-19/h9-10,12H,6-8,11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUEFBLHTKLLXIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C#N)OCCCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pentyloxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2R)-2-(1,2-Oxazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2456362.png)
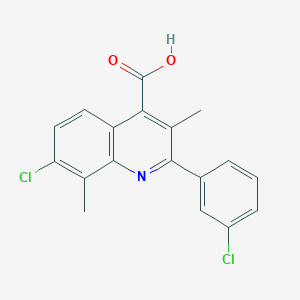
![(1R,2R,3S,5R)-2-Amino-2,6,6-trimethyl-bicyclo[3.1.1]heptane-3-carboxylic acid methyl ester hydrochloride](/img/structure/B2456365.png)

![Tert-butyl N-[2-[4-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]phenyl]ethyl]carbamate](/img/structure/B2456372.png)
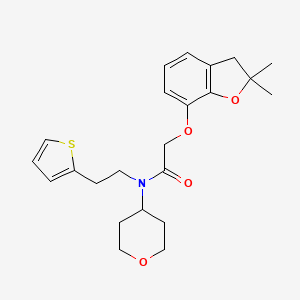

![5-(3-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2456376.png)

![4-({6-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione](/img/no-structure.png)
![4-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2456380.png)
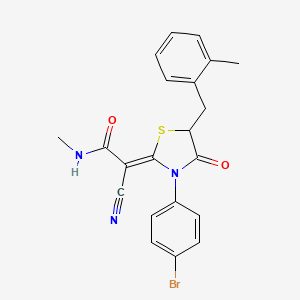
![N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2456384.png)
